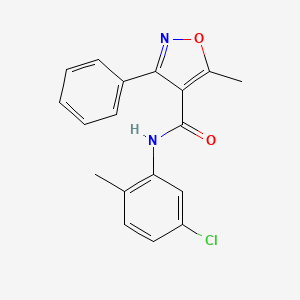
N-(5-chloro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as CLIMAZOLE, is a synthetic compound that belongs to the class of imidazole antifungal agents. It is a broad-spectrum antifungal drug that is used to treat various fungal infections, including dermatophytosis, candidiasis, and pityriasis versicolor. CLIMAZOLE is also used in veterinary medicine to treat fungal infections in animals.
Mecanismo De Acción
CLIMAZOLE works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This disruption of the fungal cell membrane leads to cell death and the elimination of the fungal infection.
Biochemical and Physiological Effects:
CLIMAZOLE has been shown to have low toxicity and is well-tolerated by patients. It is rapidly absorbed after oral administration and is metabolized in the liver. The drug is excreted primarily in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CLIMAZOLE has several advantages for use in laboratory experiments. It is readily available, easy to administer, and has a well-established safety profile. However, its broad-spectrum activity may make it less suitable for studying specific fungal species or mechanisms of action.
Direcciones Futuras
There are several potential future directions for research on CLIMAZOLE. These include:
1. Investigating its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
2. Studying its mechanism of action in more detail to identify new targets for antifungal therapy.
3. Developing new formulations of CLIMAZOLE to improve its efficacy and reduce side effects.
4. Investigating its potential use in combination with other antifungal drugs to improve treatment outcomes.
5. Studying its pharmacokinetics and pharmacodynamics in different patient populations to optimize dosing regimens.
Métodos De Síntesis
The synthesis of CLIMAZOLE involves the condensation of 5-chloro-2-methylphenylhydrazine with 3-phenyl-5-methylisoxazole-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine, such as methylamine, to form the final compound.
Aplicaciones Científicas De Investigación
CLIMAZOLE has been extensively studied for its antifungal properties and has been shown to be effective against a wide range of fungal species. It has also been investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-8-9-14(19)10-15(11)20-18(22)16-12(2)23-21-17(16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFNMFLNDJPLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)
![5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)

![methyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5702370.png)

![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)

![2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)
![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
